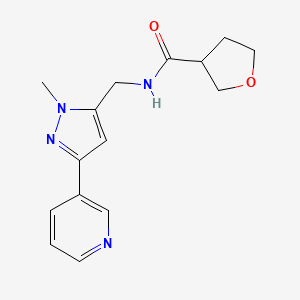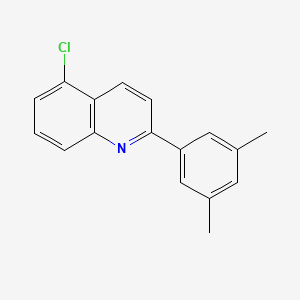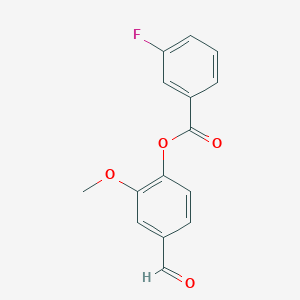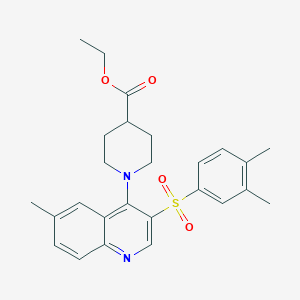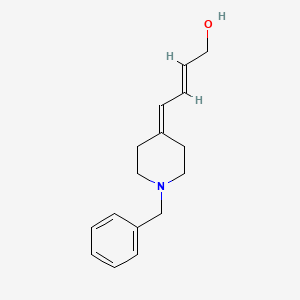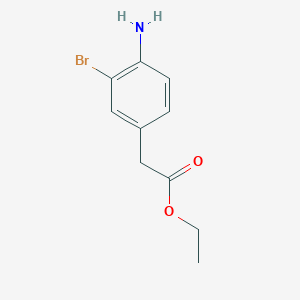
Ethyl 2-(4-amino-3-bromophenyl)acetate
Vue d'ensemble
Description
Ethyl 2-(4-amino-3-bromophenyl)acetate is a chemical compound with the molecular formula C10H12BrNO2 . It is a derivative of phenylacetic acid, where an ethyl ester group is attached to the carboxyl group and a bromine atom is substituted at the 3rd position of the phenyl ring .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-amino-3-bromophenyl)acetate consists of a phenyl ring substituted with a bromine atom at the 3rd position and an amino group at the 4th position. An ethyl ester group is attached to the phenyl ring via an acetic acid moiety .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthetic Methods : Ethyl 2-(4-amino-3-bromophenyl)acetate and related compounds are synthesized through various methods for further chemical analysis and application. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound with structural similarities, was synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate using ammonium acetate in glacial acetic acid (Sapnakumari et al., 2014).
Crystal Structure Analysis
- X-Ray Crystallography : These compounds are often characterized using X-ray crystallography to understand their crystal structure and molecular arrangement. For example, ethyl 2-[5-(4-bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate was studied for its crystal structure, which revealed insights into molecular linkages and hydrogen bonding patterns (Choi et al., 2007).
Antimicrobial Applications
- Potential Antimicrobial Agents : Derivatives of Ethyl 2-(4-amino-3-bromophenyl)acetate have been synthesized and characterized for their antimicrobial properties. For instance, synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents provide insights into the possible medical applications of these compounds (Doraswamy & Ramana, 2013).
Pharmacological Applications
- Anti-inflammatory Activity : Ethyl 2-(4-amino-3-bromophenyl)acetate derivatives have been synthesized and evaluated for their pharmacological activities, such as anti-inflammatory effects. For example, research on imidazo[1,2-a]pyrazine derivatives, which are structurally related, indicated potential anti-inflammatory activity (Abignente et al., 1992).
Advanced Materials and Chemical Reactions
- Chemical Reactions : Ethyl 2-(4-amino-3-bromophenyl)acetate is used in various chemical reactions, contributing to the development of new materials and compounds. For instance, the synthesis of ethyl (4-phenylphenyl)acetate through green Suzuki coupling reactions demonstrates the compound's role in facilitating advanced chemical processes (Costa et al., 2012).
Propriétés
IUPAC Name |
ethyl 2-(4-amino-3-bromophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGLRUUIPVNGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-amino-3-bromophenyl)acetate | |
Synthesis routes and methods
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2974913.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2974914.png)
![2,6-difluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2974915.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B2974916.png)
![acetic acid tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate](/img/structure/B2974917.png)
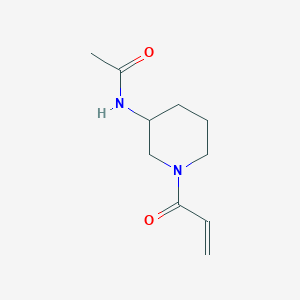

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2974922.png)
![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2974923.png)
